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molecular formula C11H11NO2 B8539709 5-Phenylpiperidine-2,4-dione

5-Phenylpiperidine-2,4-dione

Cat. No. B8539709
M. Wt: 189.21 g/mol
InChI Key: OOJVFQQYHZQMMJ-UHFFFAOYSA-N
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Patent
US07279575B2

Procedure details

Sodium (380 mg, 16.52 mmol) was dissolved in anhydrous ethanol (13 mL) and the resulting solution was treated dropwise with 3-(2-ethoxycarbonyl-acetylamino)-2-phenyl-propionic acid ethyl ester (4.23 g, 13.76 mmol) dissolved in anhydrous toluene (35 mL). The reaction was kept at 80° C. for 1.5 hours. After cooling, the mixture was extracted with water. The aqueous extracts were acidified with 2 N HCl, extracted with ethyl acetate and the organic layers were collected, dried over Na2SO4 and evaporated to dryness to obtain ethyl 2,4-dioxo-5-phenylpiperidine-3-carboxylate (1.73 g, Y=48%) which was used for the next step without further purification. Ethyl 2,4-dioxo-5-phenylpiperidine-3-carboxylate (1.73 g, 6.63 mmol) was dissolved in acetonitrile containing 1% of water (30 mL) and the resulting solution was refluxed for 2 hours. After evaporating to dryness, the crude material was chromatographed on silica gel, eluting with methylene chloride/methanol 92/8, to give the title compound (780 mg, Y=62%) as a solid.
Name
Ethyl 2,4-dioxo-5-phenylpiperidine-3-carboxylate
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
62%

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH:7](C(OCC)=O)[C:6](=[O:13])[CH:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:4][NH:3]1>C(#N)C.O>[C:14]1([CH:5]2[CH2:4][NH:3][C:2](=[O:1])[CH2:7][C:6]2=[O:13])[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Ethyl 2,4-dioxo-5-phenylpiperidine-3-carboxylate
Quantity
1.73 g
Type
reactant
Smiles
O=C1NCC(C(C1C(=O)OCC)=O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After evaporating to dryness
CUSTOM
Type
CUSTOM
Details
the crude material was chromatographed on silica gel
WASH
Type
WASH
Details
eluting with methylene chloride/methanol 92/8

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1C(CC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 780 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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